1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane
Description
Significance of Bridged-Ring Systems in Organic Chemistry
Bridged bicyclic compounds are molecules containing two rings that share three or more atoms. wikipedia.org This arrangement creates a rigid three-dimensional structure that distinguishes them from more flexible linear or monocyclic compounds. The development of efficient synthetic strategies to construct these complex bridged ring systems is a significant and long-standing challenge in organic chemistry. acs.orgnih.gov
The inherent rigidity of these systems limits conformational flexibility, which can lead to unique chemical reactivity and stereochemical outcomes. nih.gov These scaffolds are prevalent in numerous biologically important molecules and natural products, where their defined spatial arrangement of functional groups is crucial for biological activity. nih.govnih.gov Synthetic methods that can efficiently generate these sp³-rich structures are of growing interest to medicinal chemists seeking to move beyond "molecular flatland". nih.govacs.org
Overview of Thiabicyclic Scaffolds and their Structural Features
1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane is a heterocyclic compound, meaning its ring structure contains at least one atom other than carbon—in this case, a sulfur atom. wikipedia.org The incorporation of a sulfur atom to form a thioether bridge introduces specific properties to the bicyclic framework. Thioethers are a class of organosulfur compounds that play a role in various areas of chemistry and biology. researchgate.net
In bicyclic systems, a thioether linkage can be a key structural component. For instance, thioether-bridged bicyclic peptides are found in nature and are of interest for developing new bioactive compounds. nih.gov The sulfur atom, with its lone pairs of electrons and different atomic radius compared to carbon or oxygen, influences the geometry, stability, and electronic properties of the scaffold. The structure-activity relationships of related heterocyclic compounds suggest that the nature of heteroatoms and their position within a ring system can significantly impact biological interactions. rroij.comnih.gov
Historical Context of Synthesis and Investigation of Bicyclo[2.2.2]octane Derivatives
The bicyclo[2.2.2]octane core is a well-studied carbocyclic system that serves as the foundational structure for the title compound. Research into derivatives of this system dates back to at least the mid-20th century, with early work focusing on the synthesis of substituted versions, such as bicyclo[2.2.2]octane-1-carboxylic acids. acs.org
One of the most powerful and common methods for constructing the bicyclo[2.2.2]octene skeleton is the Diels-Alder reaction. arkat-usa.org This cycloaddition approach has been a cornerstone for preparing a wide variety of functionalized derivatives. The rigid and well-defined geometry of the bicyclo[2.2.2]octane framework has made it a valuable tool in physical organic chemistry for studying reaction mechanisms and the transmission of electronic effects. More recently, its use has expanded into medicinal chemistry and materials science, where it serves as a rigid, three-dimensional linker or bioisostere for aromatic rings. lu.seresearchgate.net The development of synthetic routes to various olefinic and functionalized derivatives has been crucial for applications such as intermediates in the synthesis of complex molecules like bridged morphinans. acs.org
Rationale for Academic Investigation of this compound
While specific research on this compound is not extensively documented in public literature, a strong rationale for its investigation can be inferred from the study of related compounds. Heterocyclic compounds are a cornerstone of modern drug development, offering vast structural diversity and a wide range of pharmacological activities. rroij.com The exploration of novel heterocyclic systems is crucial for discovering new therapeutic agents. ijrpr.comblazingprojects.com
The primary motivations for studying this particular compound would likely include:
Comparative Analysis: Its oxygen-containing analog, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (commonly known as eucalyptol (B1671775) or cineole), is a well-known natural product with established biological activities. A systematic investigation of the thio-analog would provide valuable insight into how replacing the oxygen heteroatom with sulfur affects the molecule's physical, chemical, and potentially biological properties.
Exploring Sulfur's Role: The sulfur atom in the thioether bridge has unique electronic properties, including the ability to coordinate with transition metals. This suggests potential applications in catalysis or materials science.
Scaffold for Medicinal Chemistry: The rigid bicyclo[2.2.2]octane framework, combined with the functional handle of the thioether, makes it an attractive scaffold for designing new molecules. Structure-activity relationship (SAR) studies on derivatives could elucidate how modifications to this rigid core influence interactions with biological targets. rroij.com
Scope and Objectives of Research
A comprehensive research program focused on this compound would logically encompass several key objectives. The primary goals would be to synthesize the compound efficiently, characterize its properties thoroughly, and explore its potential applications. ijrpr.com
Key research objectives would include:
Synthetic Methodology Development: To devise and optimize efficient, high-yield synthetic routes to this compound and its derivatives, which is a critical first step for any further investigation. mdpi.com
Physicochemical Characterization: To fully characterize the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.
Reactivity Studies: To investigate the chemical reactivity of the thioether bridge and the bicyclic core, including oxidation, alkylation, and coordination chemistry.
Biological Evaluation: To conduct initial screenings of its biological activity, guided by the known properties of its oxygen analog and other thioether-containing heterocyclic compounds. researchgate.netmdpi.com
Physicochemical Properties
Basic physicochemical data for this compound has been reported in chemical databases.
| Property | Value | Source(s) |
| CAS Registry Number | 5718-74-1 | guidechem.com |
| Molecular Formula | C10H18S | guidechem.com |
| Molar Mass | 170.31 g/mol | |
| Boiling Point | 72 °C (at 5 Torr) | |
| Predicted Density | 0.969 ± 0.06 g/cm³ | |
| Monoisotopic Mass | 170.11292 Da | uni.lu |
Properties
CAS No. |
5718-74-1 |
|---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-thiabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18S/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 |
InChI Key |
NUVDNPOZQMQNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(S1)(CC2)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,3 Trimethyl 2 Thiabicyclo 2.2.2 Octane
Historical and Early Synthetic Approaches
Early investigations into the synthesis of sulfur-containing bicyclic monoterpenes were often intertwined with the broader exploration of reactions involving commercially significant terpenes and sulfur reagents. While specific early reports detailing the synthesis of 1,3,3-trimethyl-2-thiabicyclo[2.2.2]octane are not extensively documented in readily available literature, the foundational chemistry for its creation can be traced back to studies on the reactions of terpenes with hydrogen sulfide (B99878) and other sulfur-based nucleophiles. These early explorations laid the groundwork for understanding the propensity of terpene skeletons to undergo rearrangements and cyclizations in the presence of acid catalysts and sulfur compounds. The primary focus of such early work was often on the creation of mercaptans from terpenes for various industrial applications, with cyclic sulfides being identified as byproducts.
Modern Retrosynthetic Analysis and Key Precursors
A modern retrosynthetic analysis of this compound reveals a logical disconnection strategy that leads back to readily available terpene starting materials. The key disconnection involves breaking the C-S bonds of the thia-bridge, suggesting an intramolecular cyclization of a suitable acyclic or monocyclic precursor containing a thiol group and a reactive double bond.
This retrosynthetic approach identifies key precursors that are pivotal in the forward synthesis of the target molecule.
Terpene-Derived Starting Materials (e.g., Limonene)
Limonene (B3431351), a widely available and inexpensive monoterpene, serves as a primary starting material for the synthesis of this compound. The reaction of limonene with hydrogen sulfide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), has been shown to produce a mixture of cyclic sulfides. mdpi.com Although this reaction is not highly selective, it provides a direct route to the bicyclic sulfide core. The reaction proceeds through the formation of various thiol intermediates, which then undergo intramolecular cyclization. mdpi.com
Another critical terpene-derived precursor is α-terpineol. This tertiary alcohol can be converted into a key intermediate, p-menthene-8-thiol, which is primed for intramolecular cyclization to form the desired bicyclic system.
Cyclization Strategies for Thia-Bridged Systems
The formation of the thia-bridged bicyclo[2.2.2]octane core from terpene-derived precursors relies on efficient cyclization strategies. The most prominent strategy is the intramolecular hydrothiolation of a suitably positioned thiol group onto a double bond within the same molecule.
In the case of the reaction starting from limonene, the initially formed p-menthene-8-thiol and other isomeric thiols can cyclize intramolecularly under the acidic reaction conditions. mdpi.com The protonation of the endocyclic double bond generates a tertiary carbocation, which is then attacked by the pendant thiol group to form the bicyclic sulfide.
A more controlled approach involves the synthesis of p-menthene-8-thiol from α-terpineol. This key intermediate can then be subjected to acid-catalyzed cyclization to yield this compound. This two-step process allows for greater control over the formation of the desired precursor before the final ring-closing step.
Advanced Reaction Pathways and Mechanisms
The synthesis of this compound involves fascinating reaction pathways and mechanisms, particularly the intramolecular cycloaddition that forms the core bicyclic structure.
Intramolecular Cycloaddition Reactions
The key bond-forming step in the synthesis of this compound from its terpene precursors is an intramolecular cycloaddition, specifically an intramolecular hydrothiolation. This reaction involves the addition of a sulfur-hydrogen bond across a carbon-carbon double bond within the same molecule.
The mechanism of the acid-catalyzed intramolecular cyclization of p-menthene-8-thiol is believed to proceed as follows:
Protonation of the endocyclic double bond of p-menthene-8-thiol by an acid catalyst generates a tertiary carbocation at the C1 position.
The pendant thiol group at the C8 position then acts as a nucleophile, attacking the carbocation at C1.
This intramolecular nucleophilic attack results in the formation of the bicyclo[2.2.2]octane ring system with the sulfur atom bridging the C2 and C8 positions of the original p-menthane (B155814) skeleton.
Deprotonation of the resulting sulfonium (B1226848) ion yields the final product, this compound.
Stereochemical Control in Synthesis
Achieving stereochemical control in the synthesis of this compound is a significant challenge, particularly when starting from prochiral precursors like limonene. The acid-catalyzed reaction of limonene with hydrogen sulfide is known to be non-regioselective and can lead to a mixture of diastereomers of the final product as well as other cyclic sulfide isomers. mdpi.com This lack of selectivity arises from the multiple possible sites of protonation and subsequent carbocation rearrangements, as well as the different facial attacks of the thiol group during cyclization.
To date, specific methodologies for achieving high stereoselectivity in the synthesis of a single enantiomer or diastereomer of this compound have not been extensively reported. Future research in this area could explore the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of the cyclization step. The use of enantiomerically pure starting materials, such as (R)- or (S)-limonene, could potentially lead to the formation of specific stereoisomers of the final product, provided that the reaction conditions can be controlled to minimize racemization and favor a specific cyclization pathway.
Data Tables
Table 1: Synthesis of Cyclic Sulfides from Limonene
| Starting Material | Reagents | Catalyst | Products | Reference |
| Limonene | H₂S | AlCl₃ | Mixture of cyclic sulfides including isomers of this compound | mdpi.com |
Table 2: Key Precursor Synthesis for this compound
| Starting Material | Key Intermediate | Synthetic Approach |
| α-Terpineol | p-Menthene-8-thiol | Halogenation followed by reaction with a sulfur nucleophile and subsequent hydrolysis. |
| Limonene | p-Menthene-8-thiol | Direct reaction with H₂S in the presence of a Lewis acid (as part of a mixture of thiols). mdpi.com |
Multi-Component and Cascade Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. clockss.org Similarly, cascade reactions, in which a series of intramolecular transformations are triggered by a single event, can rapidly build molecular complexity from simple precursors. acs.orgresearchgate.net
For the synthesis of this compound, a hypothetical multi-component strategy could involve the in-situ generation of a reactive thiocarbonyl compound that then undergoes a cycloaddition. For instance, a one-pot reaction of a suitable 1,3-diene, a sulfur source, and an activating agent could potentially lead to the desired bicyclic sulfide.
A plausible cascade approach could be initiated by a Michael addition of a sulfur nucleophile to an appropriately substituted cyclohexenone derivative, followed by an intramolecular cyclization and dehydration sequence. While specific examples for the target molecule are not documented, the general principles of cascade reactions in the synthesis of sulfur heterocycles are well-established. nih.govacs.orgarkat-usa.org
Table 1: Hypothetical Multi-Component Approach
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |
| α-Phellandrene | Elemental Sulfur | Dienophile | Lewis Acid / Heat | This compound |
This table represents a conceptual multi-component reaction. The feasibility and specific conditions would require experimental validation.
Optimization of Synthetic Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. Key parameters to consider in the synthesis of this compound, particularly in a potential thia-Diels-Alder reaction, include the choice of Lewis acid catalyst, solvent, temperature, and reaction time. nih.govacs.orgmdpi.com
Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and various lanthanide triflates have been shown to catalyze Diels-Alder reactions effectively. The selection of the appropriate catalyst can significantly influence the stereoselectivity and rate of the reaction.
The choice of solvent is also critical. Non-polar solvents like toluene (B28343) or hexane (B92381) are often used for Diels-Alder reactions. However, for certain substrates, polar solvents or even aqueous conditions in the presence of micelles might be beneficial. mdpi.com Temperature plays a vital role; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts or the retro-Diels-Alder reaction. Therefore, a careful optimization of the temperature profile is necessary.
Table 2: Parameters for Optimization of a Hypothetical Thia-Diels-Alder Reaction
| Parameter | Conditions to be Tested | Expected Outcome |
| Catalyst | AlCl₃, ZnCl₂, Sc(OTf)₃, Yb(OTf)₃ | Improved reaction rate and stereoselectivity |
| Solvent | Toluene, Dichloromethane, Hexane, Water (with surfactant) | Enhanced solubility, improved yield, and potential for green chemistry |
| Temperature | Room Temperature to 100 °C | Optimization of reaction rate versus byproduct formation |
| Reaction Time | 1 hour to 24 hours | Determination of the point of maximum conversion |
Development of Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, several green chemistry strategies could be employed.
One key aspect is the use of environmentally benign solvents. Water, supercritical fluids, or ionic liquids could be explored as alternatives to traditional volatile organic compounds. Furthermore, the use of catalysis is inherently a green approach as it reduces the amount of waste generated. The development of recyclable catalysts, such as solid-supported Lewis acids, would further enhance the sustainability of the synthesis.
Another green strategy involves the use of renewable starting materials. Terpenes, which are naturally abundant, could serve as potential precursors for the diene component in a Diels-Alder synthesis of the target molecule. For instance, α-phellandrene, a monoterpene, possesses the requisite carbon skeleton that could be functionalized to participate in the cycloaddition.
The use of alternative energy sources, such as microwave or ultrasound irradiation, can often lead to shorter reaction times, higher yields, and reduced energy consumption, thereby contributing to a greener synthetic process. The green synthesis of sulfur nanoparticles has also been explored, which could potentially be adapted for the introduction of the sulfur heteroatom. nih.govrasayanjournal.co.inrsc.org
Table 3: Green Chemistry Strategies for Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Safer Solvents | Use of water, ethanol, or solvent-free conditions | Reduced environmental impact and worker exposure |
| Catalysis | Use of heterogeneous or recyclable catalysts | Reduced waste and improved process efficiency |
| Renewable Feedstocks | Utilization of terpene-based starting materials | Decreased reliance on fossil fuels |
| Energy Efficiency | Application of microwave or ultrasonic irradiation | Faster reactions and lower energy consumption |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 1,3,3-trimethyl-2-thiabicyclo[2.2.2]octane, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals and to establish the through-bond and through-space connectivities.
To definitively assign the complex proton and carbon spectra expected for this molecule, a suite of two-dimensional NMR experiments would be employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the proton-proton coupling networks within the bicyclic framework. For instance, it would clearly show the correlations between the bridgehead proton and the adjacent methylene (B1212753) protons on the ethylene (B1197577) bridges.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for the methylene groups and the bridgehead methine by linking them to their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in assigning the quaternary carbon atoms (C1 and C3) by observing correlations from the methyl protons. For example, the protons of the C1-methyl group would show a correlation to the C1 quaternary carbon and the C8 bridgehead carbon. Similarly, the geminal dimethyl protons at C3 would show correlations to the C3 quaternary carbon and the adjacent methylene carbon (C4).
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | COSY Correlations | HMBC Correlations |
| CH₃ (C1) | 1.2 - 1.5 | - | C1, C2, C6, C7 |
| CH₃ (C3-a) | 1.1 - 1.4 | - | C2, C3, C4 |
| CH₃ (C3-b) | 1.1 - 1.4 | - | C2, C3, C4 |
| H4 | 1.5 - 1.8 | H5 | C2, C3, C5, C6 |
| H5, H6, H7, H8 | 1.6 - 2.2 | H4, H5, H6, H7, H8 | C1, C2, C3, C4, C5, C6, C7, C8 |
| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) | HSQC Correlation |
| C1 | 40 - 50 | - |
| C2 | 70 - 80 | - |
| C3 | 50 - 60 | - |
| C4 | 30 - 40 | H4 |
| C5, C6, C7, C8 | 25 - 35 | H5, H6, H7, H8 |
| CH₃ (C1) | 20 - 30 | CH₃ (C1) |
| CH₃ (C3-a) | 25 - 35 | CH₃ (C3-a) |
| CH₃ (C3-b) | 25 - 35 | CH₃ (C3-b) |
Note: The chemical shift values are estimates based on related structures and are subject to variation based on solvent and other experimental conditions.
The rigid bicyclic structure of this compound fixes the relative stereochemistry of the substituents. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would provide through-space correlations between protons that are in close proximity, confirming the stereochemical arrangement. For example, NOE correlations would be expected between the methyl protons at C1 and the axial protons on the C7 and C8 positions. The geminal methyl groups at C3 would show strong NOE correlations to each other and to the protons on the C4 bridge.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) would be utilized to determine the precise elemental composition of the molecule. The exact mass measurement would confirm the molecular formula as C10H18S. Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. Based on studies of the parent 2-thiabicyclo[2.2.2]octane, fragmentation is expected to involve the loss of sulfur-containing radicals or neutral molecules. aip.org Key fragmentation pathways for the trimethylated derivative would likely include:
Loss of a methyl radical ([M - CH₃]⁺): This would be a common fragmentation for a trimethylated compound.
Loss of a propyl radical or propene: Resulting from the cleavage of the C1-C2 and C3-C4 bonds.
Retro-Diels-Alder reaction: Cleavage of the bicyclic system to yield a diene and a sulfur-containing fragment.
Elimination of H₂S: A characteristic fragmentation for many cyclic sulfides. aip.org
| Ion | m/z (calculated) | Possible Identity |
| [C₁₀H₁₈S]⁺ | 170.1129 | Molecular Ion (M⁺) |
| [C₉H₁₅S]⁺ | 155.0894 | [M - CH₃]⁺ |
| [C₇H₁₂S]⁺ | 128.0659 | [M - C₃H₆]⁺ |
| [C₁₀H₁₆]⁺ | 136.1252 | [M - H₂S]⁺ |
| [C₄H₇S]⁺ | 87.0268 | Thio-containing fragment |
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. epfl.ch This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule. The resulting crystal structure would confirm the bicyclo[2.2.2]octane framework and the positions of the sulfur atom and the three methyl groups. It would also provide insight into the intermolecular packing forces in the crystal lattice. Although no specific crystallographic data for this compound is publicly available, analysis of related bicyclo[2.2.2]octane structures reveals a characteristically rigid and often highly symmetric arrangement. iucr.orgnih.govnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Signatures
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, the spectra would be dominated by vibrations of the hydrocarbon framework.
C-H stretching vibrations: Strong bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the methyl and methylene groups.
C-H bending vibrations: Bands in the 1350-1470 cm⁻¹ region due to the bending modes of the CH₂ and CH₃ groups.
C-S stretching vibration: A weaker absorption in the 600-800 cm⁻¹ region, characteristic of a sulfide (B99878) linkage.
Skeletal vibrations: A complex fingerprint region below 1500 cm⁻¹ arising from the various C-C stretching and bending modes of the bicyclic skeleton.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C-H stretch (sp³) | 2850 - 3000 | FT-IR, Raman |
| C-H bend | 1350 - 1470 | FT-IR, Raman |
| C-S stretch | 600 - 800 | FT-IR, Raman |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration (if chiral)
The this compound molecule possesses chiral centers. If a single enantiomer of this compound were isolated, its absolute configuration could be determined using chiroptical techniques such as circular dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, could be compared with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration (R or S) to the chiral centers. In the absence of an enantiomerically pure sample, the compound would exist as a racemic mixture and would be chiroptically inactive.
Chemical Reactivity and Transformation Studies
Reactions at the Sulfur Heteroatom
The sulfur atom in a thia-bicyclic system is a primary site for chemical modification, including oxidation, alkylation, and removal.
Despite the general prevalence of sulfide (B99878) oxidation reactions in organic chemistry, a thorough search of published studies yielded no specific examples of the oxidation of 1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane to its corresponding sulfoxide (B87167) (this compound 2-oxide) or sulfone (this compound 2,2-dioxide). Consequently, no experimental data regarding reaction conditions, yields, or stereochemical outcomes for this specific transformation are available.
The reaction of sulfides with alkylating agents is a fundamental method for the formation of sulfonium (B1226848) salts. However, no studies detailing the alkylation of this compound or the characterization of any resulting sulfonium salts have been reported in the scientific literature.
Desulfurization reactions are critical for removing sulfur from a carbon framework. Common methods include reactions with Raney nickel or other reductive processes. For sulfones, the Ramberg-Bäcklund reaction provides a pathway to alkenes. A review of the literature found no documented instances of desulfurization reactions being performed on this compound or its derivatives.
Transformations Involving the Bicyclic Carbon Skeleton
The rigid carbon framework of the bicyclo[2.2.2]octane system can be subject to rearrangements or functionalization at its peripheral positions.
Skeletal rearrangements of bicyclic systems are often of significant mechanistic interest. While rearrangements of other substituted bicyclo[2.2.2]octane and related bicyclic systems have been studied, there are no specific reports in the literature describing skeletal rearrangements or related mechanistic investigations involving the this compound framework.
The functionalization of unactivated C(sp³)–H bonds, such as those in methyl groups, is a challenging area of organic synthesis. A comprehensive search did not reveal any published research focused on the selective functionalization of the C1-methyl or the gem-dimethyl groups at the C3 position of this compound.
Based on an extensive review of available scientific databases, there is a notable absence of published research detailing the specific chemical reactivity and transformations of this compound within the categories outlined. The information presented reflects the current state of the documented scientific literature.
Reaction Kinetics and Thermodynamic Studies
Detailed reaction kinetics and thermodynamic data for this compound are not extensively available in the public domain. However, some thermodynamic properties can be estimated based on data for analogous compounds. For instance, thermodynamic data for the oxygen analogue, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole), has been critically evaluated, providing information on properties such as enthalpy and entropy. nist.gov
Reaction Kinetics:
Kinetic studies of reactions involving this compound would provide valuable insights into its reactivity. For example, studying the kinetics of the ring-opening reactions would help to elucidate the reaction mechanisms and the influence of the bicyclic structure on the reaction rates. The steric hindrance provided by the three methyl groups would be expected to have a significant impact on the kinetics of reactions at the sulfur atom or adjacent carbons.
Thermodynamic Studies:
Table 2: Estimated and Analogous Thermodynamic Data
| Property | Value (for 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane) | Relevance to this compound |
| Enthalpy of Formation (Ideal Gas) | Data available over a range of temperatures nist.gov | The sulfur analogue is expected to have a different enthalpy of formation due to the different C-S vs. C-O bond energies and the larger size of the sulfur atom. |
| Entropy (Ideal Gas) | Data available over a range of temperatures nist.gov | The entropy of the sulfur compound is likely to be higher due to the larger mass of sulfur compared to oxygen. |
| Heat Capacity (Ideal Gas) | Data available over a range of temperatures nist.gov | The heat capacity is also expected to be different, reflecting the different vibrational modes of the C-S bonds compared to C-O bonds. |
Further experimental and computational studies are required to determine the specific kinetic and thermodynamic parameters for this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule.
Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, their computational cost can be substantial, especially for larger molecules.
Density Functional Theory (DFT) offers a compromise between accuracy and computational efficiency by approximating the electron correlation energy from the electron density. Functionals like B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-31G* or def2-TZVP), would be suitable for optimizing the geometry of 1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane and calculating its electronic properties.
A typical DFT study would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule.
Illustrative Data Table: Predicted Geometrical Parameters
| Parameter | Value |
|---|---|
| C-S Bond Length | ~1.85 Å |
| C-C Bond Length (bridge) | ~1.54 Å |
| C-S-C Bond Angle | ~100° |
| Torsional Angle (C-C-C-C) | ~0° (eclipsed) |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing varying electrostatic potentials.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. In this compound, this region would likely be concentrated around the sulfur atom due to its lone pairs of electrons.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These would be expected around the hydrogen atoms.
Green regions denote neutral potential.
MEP analysis can provide a qualitative prediction of how the molecule will interact with other chemical species.
Conformational Analysis and Energy Landscape Exploration
The bicyclo[2.2.2]octane framework is known for its rigid structure, which significantly limits its conformational flexibility. However, even in such a constrained system, minor conformational changes, such as twisting of the bicyclic core or rotation of the methyl groups, can occur.
Computational methods can be used to perform a systematic search for different conformers, calculate their relative energies, and identify the global minimum energy structure. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. The results of such an analysis would confirm the most stable conformation of this compound and determine the energy barriers for interconversion between different conformers. Given the rigidity of the bicyclo[2.2.2]octane skeleton, it is expected that the molecule would exist predominantly in a single, well-defined conformation. vanderbilt.edu
Reaction Pathway Modeling and Transition State Calculations
Theoretical chemistry can be employed to model the mechanisms of chemical reactions involving this compound. This involves identifying the transition state (TS) structures that connect reactants to products. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction.
For example, the oxidation of the sulfur atom in this compound to form a sulfoxide (B87167) or a sulfone could be modeled. By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. This would provide valuable insights into the reaction kinetics and thermodynamics, helping to predict the feasibility and outcome of the reaction under different conditions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound.
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netchemaxon.com The calculated chemical shifts for this compound would be compared to experimental spectra to aid in the assignment of peaks to specific atoms in the molecule.
Vibrational Frequencies : The calculation of vibrational frequencies (infrared and Raman spectra) involves determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule. These calculated spectra can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure.
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Bridgehead C (next to S) | ~60-70 |
| Bridgehead C (distant) | ~30-40 |
| Methylene (B1212753) C (CH₂) | ~25-35 |
| Quaternary C (with methyls) | ~40-50 |
| Methyl C (CH₃) | ~20-30 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations are typically performed on static structures (at 0 K), molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules at finite temperatures. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, resulting in a trajectory that describes the atomic positions and velocities.
For this compound, MD simulations could be used to study:
Conformational dynamics : Although the molecule is rigid, MD simulations can explore the vibrational motions and any subtle conformational fluctuations that occur at room temperature.
Solvation effects : By including explicit solvent molecules (e.g., water or an organic solvent) in the simulation box, the interactions between the solute and the solvent can be studied. This can reveal information about the structure of the solvation shell and the solubility of the compound.
Interactions with other molecules : MD simulations are particularly useful for studying how this compound might interact with other molecules, such as biological macromolecules or other chemical reagents.
Synthesis and Characterization of Derivatives and Analogs of 1,3,3 Trimethyl 2 Thiabicyclo 2.2.2 Octane
Modification of Methyl Groups and Peripheral Substituents
The synthesis of derivatives of 1,3,3-trimethyl-2-thiabicyclo[2.2.2]octane can be achieved through various synthetic routes, often involving multi-step processes. While direct modification of the trimethylated bridgehead and gem-dimethyl groups presents synthetic challenges, the introduction of peripheral substituents on the bicyclo[2.2.2]octane framework is a more common strategy.
Research into related bicyclic systems provides insights into potential synthetic pathways. For instance, the synthesis of 1,4,7-trimethyl-2-thiabicyclo[2.2.2]octan-5-one has been developed using sodium sulfide (B99878). consensus.app This ketone derivative serves as a versatile intermediate for further functionalization. The Ritter reaction of the corresponding oxime has been successfully employed to synthesize 1,5,9-trimethyl-6-thia-2-azabicyclo[3.2.2]nonan-3-one, demonstrating a method for ring expansion and introduction of further heteroatoms. consensus.app
Furthermore, general methods for the preparation of 1,4-disubstituted bicyclo[2.2.2]octane derivatives have been explored. google.com These methods often involve the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst to yield an oxo-substituted bicyclo[2.2.2]octane intermediate, which can then be further derivatized. google.com Such approaches could potentially be adapted for the introduction of functional groups onto the this compound scaffold.
| Compound | Starting Material | Key Reaction | Product | Reference |
|---|---|---|---|---|
| 1,4,7-trimethyl-2-thiabicyclo[2.2.2]octan-5-one | Not specified | Reaction with sodium sulfide | Ketone derivative | consensus.app |
| 1,5,9-trimethyl-6-thia-2-azabicyclo[3.2.2]nonan-3-one | 1,4,7-trimethyl-2-thiabicyclo[2.2.2]octan-5-one oxime | Ritter reaction | Ring-expanded aza-thia bicyclic compound | consensus.app |
| Oxo-substituted bicyclo[2.2.2]octane | 1,4-dimethylene cyclohexane | Oxidation with transition metal catalyst | Intermediate for 1,4-disubstituted derivatives | google.com |
Heteroatom Substitution within the Bicyclo[2.2.2]octane Core (e.g., Oxa-, Aza- Analogs)
The substitution of the sulfur atom in this compound with other heteroatoms, such as oxygen or nitrogen, leads to the formation of oxa- and aza-analogs, respectively. These analogs often exhibit distinct physical and chemical properties.
Oxa-Analogs: The oxygen analog, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane, also known as 1,8-cineole, is a well-studied monoterpenoid. researchgate.netnist.gov The synthesis of derivatives of 1,8-cineole has been achieved from 3-carene (B45970) through a multi-step process involving the introduction of a hydroxyl group, ring-opening, and nucleophilic substitution. researchgate.net For example, 6-hydroxy-1,8-cineole and 6-amino-1,8-cineole have been synthesized from 6-bromo-1,8-cineole. researchgate.net The 2-oxabicyclo[2.2.2]octane core is also being explored as a bioisostere for the phenyl ring in medicinal chemistry due to its rigid structure and potential for improved physicochemical properties. researchgate.netresearchgate.netnih.gov
Aza-Analogs: The synthesis of aza-analogs, such as 1,3,3-trimethyl-2-azabicyclo[2.2.2]octane, has been reported. nsc.ru This compound is a rigid analog of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and can be converted to its corresponding nitroxyl (B88944) radical. nsc.ru The synthesis of various 2-azabicyclo[2.2.2]octane analogs has been a subject of interest in the development of analgesics, where the rigid bicyclic structure restricts the conformation of the molecule. nih.gov
The replacement of carbon atoms within the bicyclo[2.2.2]octane framework with heteroatoms is also a known strategy. For instance, 2-oxa-5-azabicyclo[2.2.2]octane has been synthesized and characterized. nih.gov
| Analog Type | Example Compound | Significance/Application | Reference |
|---|---|---|---|
| Oxa-analog | 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane (1,8-Cineole) | Natural product, synthetic intermediate | researchgate.netnist.gov |
| Aza-analog | 1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane | Rigid TEMPO analog | nsc.ru |
| Mixed Heteroatom Analog | 2-Oxa-5-azabicyclo[2.2.2]octane | Synthesized and characterized bicyclic system | nih.gov |
Stereoisomeric Variants and Enantioselective Synthesis
The rigid bicyclo[2.2.2]octane framework can give rise to stereoisomers when substituted. The introduction of a substituent on a bridge carbon of the bicyclo[2.2.2]octane core can create a chiral center. quora.com For this compound, substitution at positions other than the bridgehead carbons or the gem-dimethyl carbons can lead to the formation of stereoisomers.
The enantioselective synthesis of bicyclo[2.2.2]octane derivatives is an active area of research. Metal-free, tandem reactions have been developed to access a range of bicyclo[2.2.2]octane-1-carboxylates in good yields and with excellent enantioselectivities. rsc.org These reactions are often mediated by organic bases and are believed to proceed through an open transition state. rsc.org
Furthermore, enantioselective Michael initiated ring closure (MIRC) reactions, catalyzed by chiral organocatalysts such as cinchona alkaloids, have been employed for the synthesis of various carbocyclic and heterocyclic systems with high enantioselectivity. rsc.org While not directly applied to this compound, these methodologies represent potential strategies for the enantioselective synthesis of its derivatives.
Structure-Reactivity Relationships in Modified Systems
The modification of the this compound structure, either through peripheral substitution or heteroatom replacement, significantly influences its reactivity and properties.
Studies on related bicyclic systems have provided insights into these relationships. For instance, the conformational properties of bicyclo[3.3.1]nonanes and their heteroanalogs are highly dependent on the substituents and the presence of heteroatoms. rsc.org These conformational preferences can, in turn, affect the reactivity of the molecule.
In the context of medicinal chemistry, the rigid bicyclo[2.2.2]octane scaffold is often used to restrict the conformational freedom of a molecule, which can lead to enhanced binding affinity for a biological target. nih.gov The replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane core in drug candidates has been shown to improve physicochemical properties such as aqueous solubility and metabolic stability. researchgate.netnih.gov
The toxicity of bicyclic compounds has also been linked to their structure. Structure-toxicity relationship studies of 2,6,7-trioxabicyclo[2.2.2]octanes have been conducted to understand the factors influencing their biological activity. nih.gov
| Structural Modification | Observed Effect | System Studied | Reference |
|---|---|---|---|
| Introduction of heteroatoms | Alters conformational preferences | Bicyclo[3.3.1]nonane heteroanalogs | rsc.org |
| Replacement of phenyl group with 2-oxabicyclo[2.2.2]octane | Improved solubility and metabolic stability | Drug candidates | researchgate.netnih.gov |
| Substitution on the bicyclic core | Influences toxicity | 2,6,7-Trioxabicyclo[2.2.2]octanes | nih.gov |
Advanced Applications in Synthetic Organic Chemistry and Materials Science
Utility as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
No published research was found that describes the use of 1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane as a chiral auxiliary or as a ligand in asymmetric synthesis.
Role as a Building Block for Complex Chemical Scaffolds
There is no available information on the application of this compound as a synthetic building block for constructing more complex molecular architectures.
Precursor for Advanced Functional Materials (e.g., Polymer Additives, Specialty Chemicals)
No data is available to suggest that this compound is used as a precursor for advanced functional materials, such as polymer additives or other specialty chemicals. The compound is listed as not being commercially active in Australia, which may suggest limited industrial application.
Role as a Model Compound for Studying Bicyclic Reactivity
While the reactivity of bicyclic systems and sulfur heterocycles are subjects of chemical research, tandfonline.comnih.gov no studies were identified that specifically use this compound as a model compound to investigate these principles.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to the bicyclo[2.2.2]octane core often rely on classic cycloaddition reactions, such as the Diels-Alder reaction. nih.govescholarship.org However, the synthesis of the specific 1,3,3-trimethyl-substituted thia-analog necessitates dedicated methodological development. Future research should prioritize the creation of efficient, scalable, and environmentally benign synthetic pathways.
Key areas of focus could include:
Biocatalysis: Employing enzymes or whole-cell systems to construct the bicyclic core or install the sulfur heteroatom could offer high stereoselectivity and reduce reliance on harsh reagents.
Green Chemistry Approaches: Research into synthetic routes that utilize renewable starting materials, non-toxic solvents (e.g., water or supercritical fluids), and energy-efficient conditions (e.g., microwave or photochemical activation) is crucial. researchgate.net
Flow Chemistry: Continuous flow synthesis could enable safer handling of reactive intermediates, improve reaction control, and facilitate easier scale-up compared to traditional batch processes.
| Research Objective | Proposed Methodology | Potential Advantages |
| Enantioselective Synthesis | Asymmetric Diels-Alder reaction with chiral catalysts; Biocatalytic desymmetrization. | Access to single enantiomers for pharmacological and material science studies. |
| Greener Synthesis | Tandem reactions from bio-based precursors (e.g., terpenes); Use of aqueous media. | Reduced environmental impact, lower cost, improved safety profile. |
| Process Intensification | Development of a continuous flow synthesis protocol. | Enhanced scalability, reproducibility, and safety. |
Exploration of Unprecedented Reactivity Patterns and Rearrangements
The unique structural constraints of the bicyclo[2.2.2]octane skeleton, combined with the reactivity of the sulfide (B99878) moiety, suggest that 1,3,3-trimethyl-2-thiabicyclo[2.2.2]octane may exhibit novel chemical behavior. A systematic investigation of its reactivity is essential for its future application.
Future studies should investigate:
Oxidation Chemistry: The sulfur atom is a prime target for oxidation. Studying its selective oxidation to the corresponding sulfoxide (B87167) and sulfone would yield new derivatives with potentially altered electronic properties, solubility, and biological activity.
Rearrangement Reactions: Bicyclic systems are known to undergo fascinating rearrangements. escholarship.orgnih.gov Investigating the behavior of this compound under thermal, photochemical, or radical-generating conditions could lead to the discovery of novel molecular scaffolds, such as the isomeric bicyclo[3.2.1]octane system. escholarship.org
C-H Functionalization: The development of methods for the selective functionalization of the C-H bonds on the carbocyclic framework would provide a powerful tool for creating a diverse library of analogs without de novo synthesis.
| Reaction Type | Key Research Question | Potential Outcome |
| Oxidation | Can the sulfide be selectively oxidized to the sulfoxide or sulfone? | Generation of new analogs with tuned polarity and hydrogen-bonding capabilities. |
| Skeletal Rearrangement | Does the bicyclo[2.2.2]octane core rearrange under radical or acid-catalyzed conditions? escholarship.org | Access to novel and more complex molecular architectures. |
| S-centered Reactions | Can the sulfur atom participate in reactions such as S-alkylation to form sulfonium (B1226848) salts? | Creation of charged derivatives for applications as phase-transfer catalysts or ionic liquids. |
Integration of Advanced Computational Tools for Predictive Design
In silico methods are indispensable for accelerating chemical research. Applying advanced computational tools to this compound can provide deep mechanistic insights and guide experimental design, saving significant time and resources.
Prospective computational studies could include:
DFT Calculations: Density Functional Theory can be used to predict ground-state geometries, spectroscopic properties (NMR, IR), and frontier molecular orbital energies, which are crucial for understanding reactivity.
Reaction Pathway Modeling: Simulating the energy profiles of potential reactions and rearrangements can help predict the feasibility of a transformation and identify key intermediates or transition states.
Molecular Docking: Given its identification in a medicinal plant extract, computational docking studies could be used to predict its binding affinity to various biological targets, such as receptors or enzymes implicated in migraine pathways, helping to prioritize experimental screening efforts. scispace.com
| Computational Method | Area of Application | Guiding Question for Research |
| Density Functional Theory (DFT) | Reactivity and Spectroscopy | What are the most likely sites for electrophilic or nucleophilic attack? What are the predicted NMR chemical shifts? |
| Molecular Dynamics (MD) | Conformational Analysis | How does the bicyclic system behave in different solvent environments? |
| QSAR and Molecular Docking | Drug Discovery | Can this molecule bind to known neurological targets? How can its structure be modified to improve binding? |
Expanding Applications in Emerging Fields of Chemical Science
While the discovery of this compound in a plant extract suggests a role in medicinal chemistry, its unique physical and chemical properties could be leveraged in other areas. scispace.com The rigid bicyclic core is a valuable design element for creating precisely structured molecules. nih.gov
Future application-driven research should explore its potential in:
Medicinal Chemistry: Beyond its potential role in migraine treatment, the compound and its derivatives should be screened against a broader range of biological targets. Its rigid structure makes it an interesting scaffold for mimicking peptide turns or interacting with protein-protein interfaces. nih.govcore.ac.uk
Materials Science: Rigid bicyclic structures can be incorporated into polymers to enhance their thermal stability and mechanical properties. nasa.gov The sulfur atom also provides a handle for coordination to metal surfaces or for creating novel organosulfur polymers with unique optical or electronic properties.
Fragrance and Flavor Chemistry: Many terpenoid-like structures, including the oxygen analog 1,8-Cineole, are widely used as fragrances. researchgate.net The unique organoleptic properties of this compound should be evaluated to determine its potential as a novel fragrance or flavor ingredient.
| Field | Potential Role | Rationale |
| Medicinal Chemistry | Neurological drug lead; Antiviral scaffold. | Natural product origin scispace.com; Rigid scaffold for target binding. nih.gov |
| Polymer Science | High-performance polymer monomer. | Rigid core can increase glass transition temperature and modulus. nasa.gov |
| Agrochemicals | Pesticide or Herbicide. | Sulfur-containing heterocycles are common in agrochemical active ingredients. |
| Fragrance Chemistry | Musk or woody scent component. | Structural similarity to known fragrance molecules; sulfur can impart unique notes. |
Design and Synthesis of Mechanistically Insights-Driven Analogs
The synthesis of strategically designed analogs is fundamental to understanding structure-activity relationships (SAR) and optimizing molecular properties for a specific application. Based on insights from reactivity studies and computational modeling, a new generation of this compound derivatives can be developed.
Future synthetic targets should include:
Variations in Substitution: Analogs where the methyl groups are replaced with other alkyl or functional groups could probe steric and electronic effects on reactivity and biological activity.
Scaffold Functionalization: Introducing functional groups (e.g., hydroxyl, amino, carboxyl) at various positions on the carbocyclic skeleton would create handles for conjugation to other molecules or for tuning physicochemical properties like solubility.
Heteroatom Modification: Beyond the sulfide, sulfoxide, and sulfone, exploring the chemistry of the corresponding S-methyl sulfonium salt could unlock new reactivity and applications.
A systematic approach to analog synthesis will be critical for translating the fundamental chemistry of this compound into practical innovations across the chemical sciences.
Q & A
Q. What are the standard synthetic protocols for 1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane?
The synthesis of bicyclic thia compounds typically involves multi-step routes, including cyclization and functionalization. For example, 2-thiabicyclo[2.2.2]octane derivatives are synthesized via condensation of sulfur-containing precursors followed by catalytic hydrogenation to stabilize the bicyclic framework. Key steps include:
- Nitration and cyclization : Nitration of precursor heterocycles (e.g., piperidine derivatives) followed by reductive cyclization to form the bicyclic core .
- Thiol-ene reactions : Incorporation of sulfur via thiol-ene click chemistry under UV irradiation, ensuring regioselectivity .
- Methylation : Introduction of methyl groups using methyl iodide or dimethyl sulfate under basic conditions .
Methodological Note: Optimize reaction temperatures (e.g., 60–80°C for cyclization) and monitor intermediates via TLC or GC-MS.
Q. What analytical techniques are essential for characterizing this compound?
Critical techniques include:
- NMR spectroscopy : H and C NMR to confirm bicyclic structure and substituent positions. NOESY experiments resolve stereochemical ambiguities .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve absolute configuration for enantiopure samples .
- IR spectroscopy : Identify functional groups (e.g., C-S stretches at ~600–700 cm) .
Q. What are the primary stability considerations for handling and storage?
- Storage : Keep under inert gas (N/Ar) at –20°C to prevent oxidation of the thia group.
- Light sensitivity : Store in amber vials to avoid UV-induced degradation .
- Moisture control : Use desiccants (e.g., molecular sieves) due to potential hydrolysis of strained bicyclic systems .
Q. How can computational models predict its reactivity?
Q. What safety precautions are necessary during laboratory use?
- Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335: respiratory irritation) .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address challenges in enantioselective synthesis of this compound?
- Chiral auxiliaries : Use bicyclo[2.2.2]octane-derived ligands (e.g., 1,2-diaminobicyclo[2.2.2]octane) to induce asymmetry during cyclization .
- Catalytic asymmetric catalysis : Employ Cu(I)/DABCO systems for Henry reactions, achieving >90% ee via steric control .
- Kinetic resolution : Separate enantiomers using chiral stationary phases in HPLC .
Q. How to resolve contradictions between computational predictions and experimental reactivity data?
- Free-Wilson vs. Hansch models : The Free-Wilson model may fail to correlate substituent effects with biological activity (e.g., in trioxabicyclo derivatives). Switch to Hansch’s QSAR, incorporating lipophilicity (logP) and electronic parameters .
- Validation : Cross-check computational results with kinetic isotope effects (KIE) or isotopic labeling experiments .
Q. What strategies exist for analyzing complex decomposition pathways?
- Thermogravimetric analysis (TGA) : Identify decomposition temperatures and intermediates .
- C NMR tracking : Monitor carbocation rearrangements in acid-catalyzed degradation (e.g., trifluoromethanesulfonic acid systems) .
- Mass spectrometry imaging (MSI) : Map spatial distribution of degradation products in solid-state samples .
Q. How to investigate structure-activity relationships (SAR) in biological systems?
- Bioisosteric replacement : Substitute sulfur with oxygen (e.g., 2-oxabicyclo analogs) to compare pharmacokinetic profiles .
- Enzyme inhibition assays : Test derivatives against acetylcholinesterase or cytochrome P450 isoforms, correlating IC with substituent electronegativity .
- Metabolite profiling : Use LC-MS to identify phase I/II metabolites in hepatic microsomes .
Q. How to design studies on substituent effects on thermodynamic properties?
- Heat capacity measurements : Use adiabatic calorimetry to study phase transitions (e.g., solid-state rearrangements in methyl-substituted derivatives) .
- Substituent electronic effects : Compare Hammett constants (σ) of substituents (e.g., -CF vs. -CH) to correlate with thermal stability .
- Molecular dynamics (MD) simulations : Model substituent-induced strain in the bicyclic framework under varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
